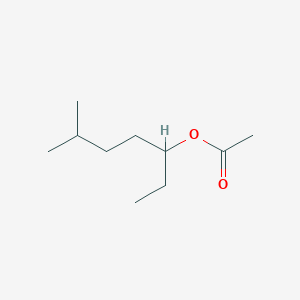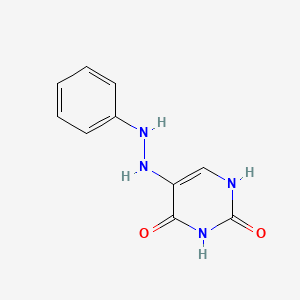![molecular formula C7H18N4Si B14692821 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane CAS No. 31701-36-7](/img/structure/B14692821.png)
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane, also known as 1-Methylsilatrane, is a unique organosilicon compound. It is characterized by its bicyclic structure, which includes a silicon atom integrated into a nitrogen-containing ring system.
准备方法
The synthesis of 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with methylating agents. One common method is the reaction with methyl iodide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced silatrane derivatives.
Substitution: It can undergo substitution reactions, particularly at the silicon atom, with reagents such as halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercury(II) salts can yield 1-substituted silatranes .
科学研究应用
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
作用机制
The mechanism by which 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with various molecules. The silicon atom in its structure can coordinate with different ligands, facilitating various chemical transformations. This coordination ability is crucial for its reactivity and applications in catalysis and material science .
相似化合物的比较
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methoxysilatrane: Similar in structure but with a methoxy group instead of a methyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains oxygen atoms in the ring system, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of nitrogen and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
31701-36-7 |
|---|---|
分子式 |
C7H18N4Si |
分子量 |
186.33 g/mol |
IUPAC 名称 |
1-methyl-2,5,8,9-tetraza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H18N4Si/c1-12-8-2-5-11(6-3-9-12)7-4-10-12/h8-10H,2-7H2,1H3 |
InChI 键 |
WTNHSLOTBCGWBY-UHFFFAOYSA-N |
规范 SMILES |
C[Si]12NCCN(CCN1)CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
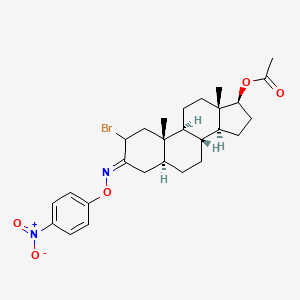
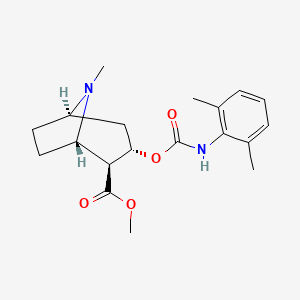

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
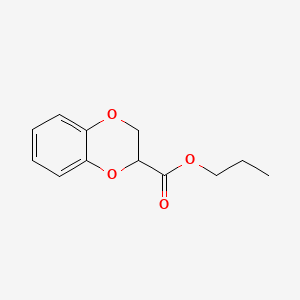
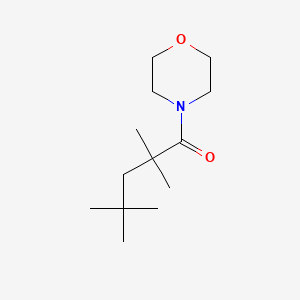
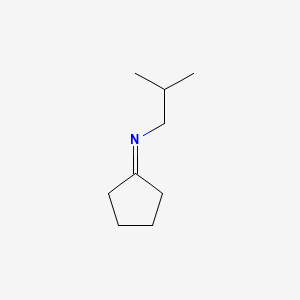
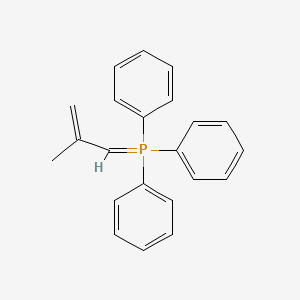
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
